molecular formula C8H12N2O2S B13958373 N,N,5-trimethylpyridine-2-sulfonamide

N,N,5-trimethylpyridine-2-sulfonamide

Cat. No.: B13958373
M. Wt: 200.26 g/mol
InChI Key: TXYNXLQOQQDTFL-UHFFFAOYSA-N
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Description

N,N,5-trimethylpyridine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N,5-trimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound .

Scientific Research Applications

N,N,5-trimethylpyridine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,5-trimethylpyridine-2-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Properties

IUPAC Name

N,N,5-trimethylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-7-4-5-8(9-6-7)13(11,12)10(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYNXLQOQQDTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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